molecular formula C20H24N2O5S B11593529 ethyl 1-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate

ethyl 1-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate

Cat. No.: B11593529
M. Wt: 404.5 g/mol
InChI Key: SXQBEJSRJACLTG-BOPFTXTBSA-N
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Description

Ethyl 1-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused with a piperidine ring and a dimethoxybenzylidene moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of ethyl 1-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and the dimethoxybenzylidene group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and 3,4-dimethoxybenzaldehyde. The reaction conditions usually involve refluxing in an appropriate solvent, such as ethanol or methanol, under controlled temperatures .

Chemical Reactions Analysis

Ethyl 1-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 1-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 1-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-4-27-19(24)14-6-5-9-22(12-14)20-21-18(23)17(28-20)11-13-7-8-15(25-2)16(10-13)26-3/h7-8,10-11,14H,4-6,9,12H2,1-3H3/b17-11-

InChI Key

SXQBEJSRJACLTG-BOPFTXTBSA-N

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2

Origin of Product

United States

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